![molecular formula C13H10N2O6 B14613359 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol CAS No. 59919-80-1](/img/structure/B14613359.png)
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol is an organic compound that belongs to the class of nitrophenols These compounds are characterized by the presence of both hydroxyl and nitro groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol typically involves the nitration of aromatic compounds. One common method is the direct nitration of benzene derivatives in the liquid phase using nitric acid and sulfuric acid as catalysts . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of nitrophenols, including this compound, often involves large-scale nitration processes. These processes are designed to maximize efficiency and minimize byproducts. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro groups can yield amines, which are useful in the synthesis of pharmaceuticals and dyes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted nitrophenols depending on the reagents used.
科学研究应用
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
作用机制
The mechanism of action of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-3-nitrophenylacetic acid
- 3-Hydroxy-4-methyl-2(3H)-thiazolethione
- 2-Hydroxy-5-methyl-3-nitropyridine
Uniqueness
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding and reactivity, such as in fluorescent sensors and enzyme inhibitors .
属性
CAS 编号 |
59919-80-1 |
|---|---|
分子式 |
C13H10N2O6 |
分子量 |
290.23 g/mol |
IUPAC 名称 |
2-[(4-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C13H10N2O6/c16-12-5-4-8(7-11(12)15(20)21)6-9-2-1-3-10(13(9)17)14(18)19/h1-5,7,16-17H,6H2 |
InChI 键 |
XGERSBIGCGQTCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


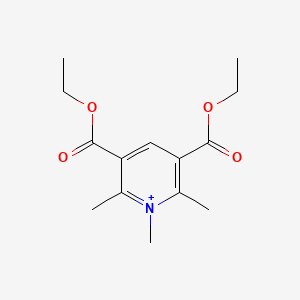
![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)
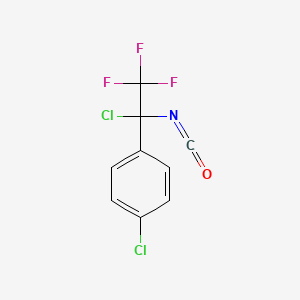
![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
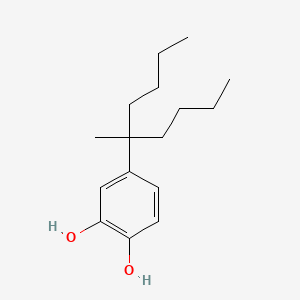
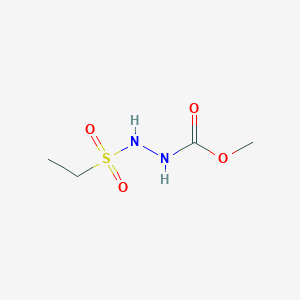

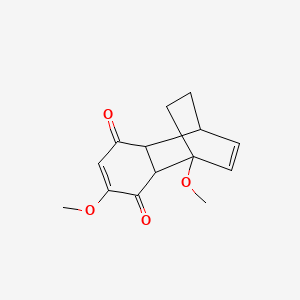
![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)
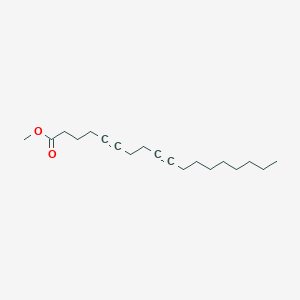
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)
